1-(1H-1,2,3-triazol-4-yl)ethan-1-amine
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Overview
Description
1-(1H-1,2,3-triazol-4-yl)ethan-1-amine is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1H-1,2,3-triazol-4-yl)ethan-1-amine can be synthesized through various methods. . This reaction is highly efficient and regioselective, producing the desired triazole compound in good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale CuAAC reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of copper catalysts and appropriate ligands, such as tris(benzyltriazolylmethyl)amine, enhances the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
1-(1H-1,2,3-triazol-4-yl)ethan-1-amine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in bioconjugation techniques, such as labeling biomolecules.
Industry: The compound is used in the production of various materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, enhancing its reactivity in catalytic processes. Additionally, the amine group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Tris(benzyltriazolylmethyl)amine: A similar compound used as a ligand in CuAAC reactions.
1H-1,2,4-Triazol-3-amine: Another triazole derivative with applications in drug synthesis.
Uniqueness
1-(1H-1,2,3-triazol-4-yl)ethan-1-amine is unique due to its specific structure, which combines a triazole ring with an amine group. This combination imparts distinct reactivity and versatility, making it valuable in various applications .
Properties
Molecular Formula |
C4H8N4 |
---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
1-(2H-triazol-4-yl)ethanamine |
InChI |
InChI=1S/C4H8N4/c1-3(5)4-2-6-8-7-4/h2-3H,5H2,1H3,(H,6,7,8) |
InChI Key |
RRFCOCQEYKSGKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NNN=C1)N |
Origin of Product |
United States |
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